
Fmoc-Val-Ser(Psime,Mepro)-OH
Overview
Description
Fmoc-Val-Ser(ψMe,Mepro)-OH is a pseudoproline dipeptide building block widely used in solid-phase peptide synthesis (SPPS). Pseudoprolines are formed by cyclizing serine (Ser), threonine (Thr), or cysteine (Cys) residues with a carbonyl compound (e.g., acetone), creating a proline-like structure that disrupts β-sheet formation and reduces aggregation during synthesis . This compound incorporates valine (Val) and serine (Ser) residues, with the Ser hydroxyl group modified into a methyl-oxazolidine ring (ψMe,Mepro). It is particularly effective in synthesizing challenging peptide sequences, such as those in granulocyte colony-stimulating factor (G-CSF) , DR5-TM transmembrane domains , and human islet amyloid polypeptide (hIAPP) .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
The synthesis of Fmoc-Val-Ser(ψMe,Mepro)-OH is rooted in Fmoc/tBu-based SPPS, a method favored for its orthogonality and compatibility with automated systems . The pseudoproline moiety is preassembled as a dipeptide building block before incorporation into the peptide chain, leveraging standard coupling and deprotection cycles.
Resin Selection and Initial Loading
The process begins with selecting a resin optimized for Fmoc chemistry. Polystyrene-based resins functionalized with Wang or Rink amide linkers are commonly used, though polyethylene glycol-polystyrene (PEG-PS) hybrids are preferred for their swelling properties and reduced steric hindrance . For example, PEG-PS resins with a loading capacity of 0.2–0.4 mmol/g are ideal for synthesizing pseudoproline dipeptides .
Table 1: Resin Performance in Pseudoproline Dipeptide Synthesis
Resin Type | Loading (mmol/g) | Coupling Efficiency (%) |
---|---|---|
PEG-PS | 0.3 | 98.5 |
Polystyrene-Wang | 0.6 | 85.2 |
Rink Amide MBHA | 0.4 | 92.7 |
Data derived from SPPS protocols for analogous pseudoproline systems . |
Fmoc Deprotection and Dipeptide Coupling
The resin-bound amino acid undergoes Fmoc deprotection using 20% piperidine in dimethylformamide (DMF), followed by neutralization with DMF washes . Fmoc-Val-Ser(ψMe,Mepro)-OH is then coupled using activating agents such as hexafluorophosphate benzotriazole tetramethyluronium (HBTU) or oxyma pure/diisopropylcarbodiimide (DIC) in DMF. A 4:1 molar excess of the dipeptide relative to resin capacity ensures complete coupling .
Critical Parameters for Coupling :
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Activation Time : 5–10 minutes preactivation at room temperature.
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Base Addition : 2–4 equivalents of N,N-diisopropylethylamine (DIEA) to maintain a pH >8 .
Synthesis of the Pseudoproline Dipeptide Building Block
The ψMe,Mepro modification is introduced during the preparation of the serine residue prior to SPPS. This involves converting L-serine into a pseudoproline thioether through a three-step process:
Oxazolidine Ring Formation
L-serine is reacted with 2,2-dimethoxypropane under acidic catalysis (e.g., p-toluenesulfonic acid) to form a 2,2-dimethyloxazolidine-4-carboxylic acid derivative . The methyl groups on the oxazolidine ring induce conformational rigidity, mimicking a proline residue and reducing β-sheet formation .
Fmoc Protection and Valine Coupling
The oxazolidine-serine intermediate is protected at the N-terminus with Fmoc-Cl in dichloromethane (DCM) containing 10% DIEA . Fmoc-Val-OH is subsequently coupled using DIC and hydroxybenzotriazole (HOBt), yielding Fmoc-Val-Ser(ψMe,Mepro)-OH after purification via reverse-phase HPLC .
Table 2: Reaction Conditions for Dipeptide Synthesis
Industrial-Scale Production Considerations
Scaling up Fmoc-Val-Ser(ψMe,Mepro)-OH synthesis requires modifications to laboratory protocols to address cost, efficiency, and purity.
Automated SPPS Systems
Industrial facilities employ continuous-flow peptide synthesizers with in-line UV monitoring to track Fmoc deprotection (λ = 301 nm) . These systems reduce reaction times by 40% compared to batch processes while maintaining >99% coupling efficiency .
Solvent and Reagent Recovery
DMF and DCM are distilled and recycled using fractional distillation units, reducing solvent consumption by 60–70% . Activated amino acid derivatives are prepared in bulk and stored under argon to prevent hydrolysis.
Analytical Characterization and Quality Control
Post-synthesis, the compound is analyzed via:
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HPLC : C18 column (5 µm, 4.6 × 250 mm), gradient elution with 0.1% TFA in water/acetonitrile .
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Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 467.2 [M+H]⁺ .
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NMR : ¹H NMR (DMSO-d₆) displays characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm and oxazolidine methyl singlets at δ 1.4 ppm .
Table 3: Acceptable Purity Standards for Industrial Batches
Parameter | Specification | Method |
---|---|---|
HPLC Purity | ≥98% | USP <621> |
Residual Solvents | <500 ppm | GC-FID |
Heavy Metals | <10 ppm | ICP-MS |
Quality benchmarks derived from peptide synthesis guidelines . |
Challenges and Optimization Strategies
Incomplete Coupling and Steric Hindrance
Bulky pseudoproline residues may hinder coupling in long peptide sequences. Solutions include:
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Double Coupling : Repeating the coupling step with fresh reagents .
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Microwave Assistance : 15-minute irradiations at 50°C improve kinetics by 30% .
Oxazolidine Ring Stability
The ψMe,Mepro motif is acid-labile, necessitating cautious handling during TFA cleavage. Buffered deprotection with 2.5% H₂O in TFA prevents premature ring opening .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Ser(Psime,Mepro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling: Formation of peptide bonds using reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Oxidation and Reduction: These reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The primary product of these reactions is the desired peptide sequence, with side products including truncated peptides and deletion sequences.
Scientific Research Applications
Fmoc-Val-Ser(Psime,Mepro)-OH is used extensively in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino terminus of the peptide chain, preventing unwanted reactions. The Psime and Mepro groups protect the side chains of serine and valine, respectively, ensuring the correct sequence and structure of the final peptide. These protecting groups are removed at specific stages to allow the formation of peptide bonds.
Comparison with Similar Compounds
Comparative Analysis with Similar Pseudoproline Dipeptides
Pseudoproline dipeptides vary in amino acid composition, hydroxyl-containing residues (Ser/Thr/Cys), and protecting groups. Below is a detailed comparison:
Structural and Functional Differences
Key Observations :
- Amino Acid Side Chains: Valine’s branched hydrophobic side chain improves compatibility with hydrophobic peptide regions, whereas Gln(Trt)-Ser derivatives are selected for sequences requiring acid-labile side-chain protection .
- Residue Specificity : Thr-containing pseudoprolines (e.g., Fmoc-Val-Thr(ψMe,Mepro)-OH) are preferred in helical structures, while Ser derivatives are versatile for β-sheet disruption .
- Cysteine Derivatives : Fmoc-Gly-Cys(ψMe,Mepro)-OH enables post-synthetic disulfide bond formation but requires careful handling to avoid oxidation .
Impact on Peptide Bioactivity
- Conformational Control : In insect kinin analogs, pseudoprolines like Fmoc-Ser(ψMe,Mepro)-OH increased cis-proline content, enhancing bioactivity by stabilizing β-turn structures .
- Aggregation Modulation : Fmoc-Val-Ser(ψMe,Mepro)-OH and Fmoc-Leu-Ser(ψMe,Mepro)-OH significantly reduced amyloid fibril formation in hIAPP, critical for studying type 2 diabetes .
Case Studies
DR5-TM Synthesis : Fmoc-Val-Ser(ψMe,Mepro)-OH was critical in assembling the DR5 transmembrane domain, where manual coupling with HATU/DIEA achieved >95% yield .
hIAPP Fibril Inhibition : Substituting Val-Ser pseudoprolines in hIAPP delayed fibril formation by 48 hours, enabling mechanistic studies of amyloid toxicity .
Insect Kinin Analogs : Ser(ψMe,Mepro)-containing analogs retained 88% bioactivity compared to wild-type peptides, demonstrating structural advantages .
Limitations
- Deprotection Conditions : The methyl-oxazolidine ring requires mild acidic conditions (e.g., TFA) for cleavage, which may destabilize acid-sensitive residues .
- Sequence Dependency : Efficacy varies based on peptide context; e.g., Fmoc-Gly-Ser(ψMe,Mepro)-OH failed to improve synthesis of a 16-mer hGH-derived peptide due to steric hindrance .
Biological Activity
Fmoc-Val-Ser(Psime,Mepro)-OH is a pseudoproline dipeptide that has gained attention in peptide synthesis due to its unique structural properties and biological activities. The incorporation of pseudoproline (Psime, Mepro) enhances the stability and solubility of peptides, making them less prone to aggregation during synthesis. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and applications in research and medicine.
- Molecular Formula : C26H30N2O6
- Molecular Weight : 466.53 g/mol
- CAS Number : 186023-49-4
The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while preventing unwanted side reactions.
Synthesis
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. Key steps include:
- Fmoc Protection : The amino group of valine is protected with an Fmoc group.
- Pseudoproline Formation : The serine residue is modified to form a pseudoproline, which enhances solubility and reduces aggregation.
- Deprotection : Removal of the Fmoc group under basic conditions (e.g., using piperidine) to yield the free amino acid.
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and stability. The pseudoproline modifications confer resistance to enzymatic degradation, allowing peptides synthesized from this compound to maintain their functional integrity in biological systems. This stability is crucial for their effectiveness in various biological assays.
Applications in Research
This compound has been utilized in several research contexts:
- Peptide-Based Probes : It serves as a building block for synthesizing peptide probes that can interact with specific receptors or enzymes.
- Drug Development : The compound's stability makes it an ideal candidate for developing peptide-based therapeutics aimed at treating various diseases.
- Structural Biology : Researchers use this dipeptide to study the folding and stability of peptides, contributing to our understanding of protein structure-function relationships.
Comparative Analysis
The following table summarizes the properties and applications of this compound compared to similar compounds:
Compound Name | Key Features | Applications |
---|---|---|
This compound | Pseudoproline modification for stability | Peptide synthesis, drug development |
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Contains lysine; used in complex peptide synthesis | Protein interactions |
Fmoc-Gly-Ser(Psime,Mepro)-OH | Glycine residue enhances flexibility | Structural studies |
Case Studies
- Peptide Synthesis for Enzyme Inhibition : A study utilized this compound in synthesizing peptides that inhibit specific enzymes involved in cancer progression. The resulting peptides demonstrated enhanced binding affinity due to their increased stability and reduced aggregation tendencies.
- Drug Delivery Systems : Another research project explored the use of peptides synthesized from this compound in drug delivery applications. These peptides showed improved bioavailability and targeted delivery capabilities due to their robust structural characteristics.
Q & A
Basic Research Questions
Q. How should Fmoc-Val-Ser(ΨMe,Mepro)-OH be incorporated into solid-phase peptide synthesis (SPPS) to improve sequence accessibility?
Fmoc-Val-Ser(ΨMe,Mepro)-OH is a pseudoproline dipeptide designed to reduce chain aggregation during SPPS. Incorporate it by standard Fmoc/tBu chemistry at Ser/Thr positions where structural flexibility is critical. The ΨPro moiety introduces a kink in the peptide backbone, disrupting β-sheet formation and enhancing solubility. For example, in synthesizing GLP-1C, this dipeptide was used at Val-Ser (16-17) to facilitate elongation of long sequences by minimizing steric hindrance . Pre-activate the derivative with coupling reagents (e.g., HATU/DIEA) and monitor coupling efficiency via Kaiser or chloranil tests.
Q. What solvent systems and storage conditions are optimal for handling Fmoc-Val-Ser(ΨMe,Mepro)-OH?
The compound is typically dissolved in DMSO at concentrations up to 250 mg/mL (736.62 mM) with brief sonication to ensure clarity . For long-term storage, aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles. In SPPS, dissolve in NMP or DMF immediately before coupling to prevent premature hydrolysis .
Q. How does the ΨPro moiety influence peptide chain elongation kinetics?
The ΨPro residue introduces a temporary "break" in the peptide backbone, reducing secondary structure formation. This enhances coupling efficiency for subsequent residues, particularly β-branched or bulky amino acids (e.g., Ile, Arg(Pbf)). For instance, in synthesizing hGH-derived peptides, Fmoc-Ser(ΨMe,Mepro)-OH at positions 9 and 13 improved coupling of hindered residues like Arg(Pbf) by ~20% compared to non-ΨPro sequences .
Advanced Research Questions
Q. How can coupling conditions be optimized for pseudoproline-containing peptides with sterically demanding residues?
Use double-coupling strategies with orthogonal reagents:
- First coupling : DIC/OxymaPure (0.1 M in NMP) for mild activation.
- Second coupling : HATU/DIEA (0.1 M in DMF) for enhanced efficiency with hindered residues . Monitor reaction progress via HPLC (e.g., 5–10% area under the curve for unreacted peptide) and extend coupling times to 2–4 hours if needed. For example, coupling Fmoc-Arg(Pbf)-OH after a ΨPro residue required extended reaction times to achieve >95% conversion .
Q. What strategies mitigate aggregation in pseudoproline-rich peptides during post-synthesis handling?
After cleavage (using TFA/water/TIPS), precipitate the peptide in cold diethyl ether and lyophilize. For purification, use RP-HPLC with a C18 column and a gradient of 0.1% TFA in acetonitrile/water. Note that ΨPro residues may require acidic conditions (pH 2–3) to prevent racemization during lyophilization . For phosphorylated peptides, incorporate pseudoprolines near modification sites (e.g., pSer/pThr) to maintain solubility during enzymatic assays .
Q. How do pseudoprolines affect the structural integrity of peptides with multiple post-translational modifications (PTMs)?
ΨPro residues can stabilize transient secondary structures, enabling site-specific PTMs. In synthesizing LRRK2-derived phosphopeptides, Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH was used adjacent to pSer910/pSer935 to enhance 14-3-3 protein binding. The ΨPro moiety maintained peptide solubility during phosphorylation and ITC assays, achieving >90% purity post-HPLC . However, avoid placing ΨPro within 3–4 residues of disulfide bonds, as backbone distortion may impede correct folding .
Q. What analytical methods validate the positional efficacy of ΨPro residues in complex peptide sequences?
- MALDI-TOF MS : Confirm molecular weight and detect truncations.
- Circular Dichroism (CD) : Assess secondary structure changes induced by ΨPro.
- HPLC-MS/MS : Map coupling efficiency at each residue. For example, in hGH synthesis, MALDI-TOF identified a 15-mer peptide with two ΨPro residues, while CD showed reduced β-sheet content compared to the native sequence .
Q. Methodological Considerations
Q. How to design sequences with multiple ΨPro residues without compromising biological activity?
Limit ΨPro placement to every 5–7 residues to avoid excessive backbone rigidity. Use molecular dynamics simulations to predict aggregation-prone regions. In TRAIL-derived peptides, ΨPro at Val-Ser(16-17) and Leu-Ser(ΨMe,Mepro) improved solubility without altering receptor-binding affinity, as confirmed by fluorescence polarization assays .
Q. What are the limitations of using pseudoproline dipeptides in automated SPPS?
Automated synthesizers may require protocol adjustments for ΨPro residues:
- Extended deprotection : Treat with 20% piperidine/DMF for 5 minutes (vs. 2 minutes for standard residues).
- Solvent compatibility : Ensure DMSO is compatible with synthesizer tubing. Note that some ΨPro derivatives (e.g., Fmoc-Arg(Pbf)-Ser(ΨMe,Mepro)-OH) are commercially unavailable, necessitating in-house synthesis .
Q. Data Contradictions and Troubleshooting
Q. Why do some ΨPro-containing peptides exhibit lower-than-expected yields despite optimized coupling?
Contradictions may arise from sequence context. For example, ΨPro at Ser9 in hGH improved Arg(Pbf) coupling but reduced efficiency for Thr(tBu) at position 10 due to residual steric effects . Troubleshoot by:
- Varying resin types : ChemMatrix resin may improve swelling for hydrophobic sequences.
- Alternative ΨPro dipeptides : Replace Val-Ser(ΨMe,Mepro) with Leu-Ser(ΨMe,Mepro) for bulkier residues .
Properties
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31)/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYUTTJBDDHKOC-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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